molecular formula C18H19ClN2O4S2 B2811348 Ethyl 6-acetyl-2-(2-(5-chlorothiophen-2-yl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate CAS No. 921797-67-3

Ethyl 6-acetyl-2-(2-(5-chlorothiophen-2-yl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

Cat. No.: B2811348
CAS No.: 921797-67-3
M. Wt: 426.93
InChI Key: QYNKQUYCLSGMKQ-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups. It has an ethyl group, an acetyl group, a chlorothiophene group, an acetamido group, and a tetrahydrothienopyridine group. The presence of these groups suggests that this compound could have interesting chemical properties and could be involved in a variety of chemical reactions .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the chlorothiophene group could be introduced via a nucleophilic aromatic substitution reaction . The acetyl groups could be introduced via an acetylation reaction . The exact synthesis route would depend on the desired final product and the starting materials available .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The chlorothiophene group would likely contribute to the compound’s aromaticity, while the acetyl and acetamido groups could participate in hydrogen bonding .


Chemical Reactions Analysis

This compound could participate in a variety of chemical reactions due to its many functional groups. For example, the acetyl groups could undergo nucleophilic acyl substitution reactions, while the chlorothiophene group could participate in electrophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the chlorothiophene group could increase the compound’s lipophilicity, while the acetyl and acetamido groups could allow for hydrogen bonding .

Scientific Research Applications

Synthesis and Reactivity

  • Research has explored the conversion of ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates into various heterocyclic derivatives, indicating a broad interest in synthesizing and studying novel heterocyclic compounds for potential applications in organic and medicinal chemistry (Harb et al., 1989).
  • The synthesis of highly functionalized tetrahydropyridines via an expedient phosphine-catalyzed [4 + 2] annulation process suggests a methodology that could potentially be applied to the synthesis of related compounds for exploring their scientific applications (Zhu et al., 2003).
  • The development of new Pyrido [4',3':4,5]thieno[2,3-d]pyrimidines and related heterocycles from ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate showcases the interest in synthesizing complex heterocyclic structures for various scientific investigations (El-Kashef et al., 2010).

Photophysical Properties

  • A study on DIPEA catalyzed synthesis of thieno[2,3-b]pyridine derivatives and their photophysical properties indicates the interest in understanding the electronic and optical properties of such compounds, which can be crucial for applications in materials science and photophysics (Ershov et al., 2019).

Potential Biological Activities

  • Although the request excluded drug use, dosage, and side effects, it's worth noting that the broader chemical class related to the query compound often undergoes investigation for various biological activities, as seen in studies exploring the synthesis and antioxidant activity of selenolo[2,3-b]pyridine derivatives (Zaki et al., 2017). Such studies suggest potential research applications in discovering new therapeutic agents.

Future Directions

The study of complex organic molecules like this one is a vibrant field of research, with potential applications in areas like drug discovery, materials science, and chemical biology. Future research could explore the synthesis, properties, and potential applications of this compound .

Properties

IUPAC Name

ethyl 6-acetyl-2-[[2-(5-chlorothiophen-2-yl)acetyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O4S2/c1-3-25-18(24)16-12-6-7-21(10(2)22)9-13(12)27-17(16)20-15(23)8-11-4-5-14(19)26-11/h4-5H,3,6-9H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYNKQUYCLSGMKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)C)NC(=O)CC3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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